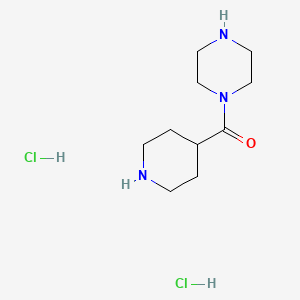

1-(Piperidine-4-carbonyl)piperazine dihydrochloride

Description

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a bicyclic amine derivative comprising a piperazine ring linked to a piperidine moiety via a carbonyl group at the 4-position of the piperidine. This structural motif imparts unique physicochemical properties, such as enhanced solubility due to the dihydrochloride salt form and conformational rigidity from the fused rings. Its synthesis typically involves reductive amination or coupling reactions, as seen in analogous piperidine-piperazine hybrids (e.g., ).

Properties

IUPAC Name |

piperazin-1-yl(piperidin-4-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-1-3-11-4-2-9)13-7-5-12-6-8-13;;/h9,11-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBKNNRUHFOFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride typically proceeds via the following general synthetic approach:

Amide Bond Formation: The core step involves coupling piperidine-4-carboxylic acid or its activated derivatives with piperazine. This is commonly achieved using carbodiimide coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-(Dimethylamino)pyridine (DMAP) to facilitate the formation of the amide bond under mild conditions.

Reaction Medium and Conditions: The reaction is generally carried out in an organic solvent such as dichloromethane (DCM) at room temperature under an inert atmosphere (nitrogen) to prevent side reactions. Stirring overnight ensures complete conversion.

Isolation and Purification: After reaction completion, the mixture is partitioned between DCM and aqueous sodium bicarbonate solution to remove acidic by-products. The organic phase is dried, filtered, and evaporated under reduced pressure. The crude product is purified by flash chromatography using solvent gradients (e.g., 100% DCM to 70% DCM in ethyl acetate) to isolate the pure amide intermediate.

Formation of Dihydrochloride Salt: The free base amide is then converted into the dihydrochloride salt by treatment with concentrated hydrochloric acid (typically 36% HCl) in an appropriate solvent, resulting in a white solid salt with enhanced stability and solubility.

This methodology aligns with standard peptide coupling techniques and has been successfully applied in related piperazine/piperidine amide syntheses, as detailed in a study synthesizing piperazine derivatives of chromone-2 amides.

Industrial Production Considerations

Scale-Up Adaptations: For industrial-scale production, the laboratory synthesis is optimized for yield, purity, and cost-effectiveness. This may include:

Use of continuous flow reactors to improve reaction control and safety.

Automated synthesis platforms to enhance reproducibility and throughput.

Optimization of solvent use and recycling to minimize environmental impact.

Catalytic Hydrogenation: In some related piperidine derivative syntheses, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under controlled pressure and temperature is employed to reduce intermediates or protect groups, which might be adapted for certain synthetic routes.

pH Control: The reaction pH is critical during coupling and salt formation steps. For example, adjusting the pH above 11 with potassium carbonate during intermediate processing ensures proper deprotonation and reaction progression before acidification.

Representative Preparation Procedure

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Activation of carboxylic acid | Piperidine-4-carboxylic acid + EDC·HCl + DMAP in DCM | Room temperature, N2 atmosphere, 10 min pre-stirring |

| 2 | Coupling with piperazine | Addition of piperazine, stir overnight | Ensures complete amide bond formation |

| 3 | Work-up | Partition between DCM and 5% NaHCO3 solution | Removes acid and by-products |

| 4 | Purification | Drying, filtration, evaporation, flash chromatography | Solvent gradient DCM → DCM/EtOAc |

| 5 | Salt formation | Treatment with concentrated HCl (36%) | Forms dihydrochloride salt, white solid |

Alternative Synthetic Routes and Related Compounds

Tert-Butyl Protected Intermediates: Synthesis of tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate involves reacting piperidine-4-carboxylic acid with tert-butyl chloroformate and piperazine in the presence of triethylamine, followed by deprotection to yield the free amide. This route may be adapted for the target compound with modifications.

Hydrogenation of Pyridine Derivatives: Some industrial methods use hydrogenation of pyridine precursors with catalysts like molybdenum disulfide or rhodium on carbon to produce piperidine-based intermediates, which can then be converted to the target compound.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Good solubility, inert medium |

| Coupling Agent | EDC·HCl (1.1 eq) | Activates carboxylic acid for amide bond formation |

| Catalyst | DMAP (0.2 eq) | Accelerates coupling reaction |

| Temperature | Room temperature (20-25°C) | Mild conditions to prevent decomposition |

| Atmosphere | Nitrogen | Prevents oxidation/moisture interference |

| Reaction Time | Overnight (~12-16 hours) | Ensures complete reaction |

| Work-up | Aqueous NaHCO3 wash | Neutralizes acids, removes by-products |

| Purification | Flash chromatography | Isolates pure product |

| Salt Formation | 36% HCl | Produces dihydrochloride salt, improves stability |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution due to their lone electron pairs.

-

Mechanistic Insight : Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen. Steric effects from the piperidine-4-carbonyl group direct reactivity toward the secondary amine .

Acylation and Carbonyl Functionalization

The carbonyl group undergoes reactions typical of ketones, while the piperazine amines react with acylating agents.

-

Side Reactions : Over-acylation can occur under prolonged exposure to acyl chlorides, leading to bis-acylated byproducts .

Oxidative and Reductive Transformations

The piperidine ring undergoes redox reactions under controlled conditions.

| Process | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | Piperidine ring hydroxylation | N/A |

| Catalytic hydrogenation | H₂ (1 atm), Pd/C, ethanol | Saturated piperidine derivative | 10% Pd/C, 92% yield |

-

Stability Note : The dihydrochloride salt enhances solubility in polar solvents but decomposes under strong acidic oxidation .

Ring-Opening and Cycloaddition Reactions

Piperazine participates in ring-opening reactions with electrophiles.

Comparative Reactivity with Analogues

A comparative analysis of reactivity highlights structural influences:

| Parameter | 1-(Piperidine-4-carbonyl)piperazine | Piperazine | Piperidine |

|---|---|---|---|

| N-Alkylation Rate | Moderate (steric hindrance) | Fast | Slow (less basic N) |

| Oxidative Stability | Stable up to 150°C | Degrades at 100°C | Stable up to 200°C |

| Solubility in H₂O | High (dihydrochloride salt) | Moderate | Low |

Industrial-Scale Synthetic Protocols

Optimized routes from recent patents and process chemistry literature:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H15Cl2N3O

- CAS Number : 1197831-75-6

- Molecular Weight : 232.15 g/mol

The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Medicinal Chemistry

1-(Piperidine-4-carbonyl)piperazine dihydrochloride has been explored for its potential therapeutic effects, particularly in the treatment of neurological disorders, including schizophrenia and depression. Its structural similarity to known antipsychotics suggests that it may exhibit similar pharmacological properties.

- Antipsychotic Activity : Research indicates that compounds with piperazine and piperidine moieties often act as antagonists at dopamine D2 receptors, which are crucial in the pathophysiology of psychotic disorders .

Antiviral Research

Recent studies have identified this compound as a potential inhibitor of enteroviruses, including Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16). Virtual screening methods have shown that derivatives of piperazine can bind effectively to viral capsid proteins, inhibiting viral replication .

- Case Study : In a study evaluating piperazine derivatives against EV71, several compounds demonstrated significant antiviral activity with low cytotoxicity, highlighting the potential of this compound in antiviral drug development .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing inhibitors against specific enzymes related to disease processes.

- Biochemical Pathways : Similar compounds have shown to influence pathways such as NF-kB activation, which is involved in inflammatory responses and cancer progression .

Data Table: Summary of Applications

Case Study 1: Antipsychotic Properties

A study conducted on piperazine derivatives demonstrated that compounds similar to this compound exhibited significant D2 receptor antagonism. This was correlated with reduced symptoms in animal models of schizophrenia, suggesting therapeutic potential for human applications .

Case Study 2: Antiviral Efficacy

In another research effort focusing on enteroviruses, derivatives of the compound were screened against EV71. The results showed that certain modifications improved binding affinity and antiviral efficacy while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Mechanistic Insights

Receptor Affinity and Selectivity

- Sigma Receptor Agonists : SA4503 () and the target compound share structural similarities (piperazine core), but SA4503’s 3,4-dimethoxyphenethyl group confers sigma-1 receptor selectivity, reducing immobility time in behavioral despair tests. In contrast, the piperidine-4-carbonyl group in the target compound may favor interactions with other CNS targets (e.g., dopamine transporters) due to its bulkier, polar substituent.

- Antihistamines : Cetirizine () and meclizine () feature aromatic substituents (e.g., benzhydryl groups) that enhance H₁ receptor binding. The target compound lacks these lipophilic moieties, suggesting divergent applications.

Metabolic and Physicochemical Properties

- Solubility : The dihydrochloride salt form in the target compound and analogues like lomerizine () improves aqueous solubility, critical for oral bioavailability.

Biological Activity

1-(Piperidine-4-carbonyl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 252.16 g/mol

- CAS Number : 1197831-75-6

This compound exhibits its biological effects primarily through interactions with various molecular targets, including enzymes and receptors. The piperazine and piperidine moieties are known to enhance solubility and bioavailability, which are critical for effective therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with certain diseases, which could lead to therapeutic effects in conditions like cancer and neurodegenerative disorders .

- Receptor Modulation : It interacts with specific receptors that can influence neuronal signaling pathways, making it a candidate for treating neurological conditions .

Anticancer Activity

Several studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study indicated that certain derivatives exhibited IC values in the nanomolar range against hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Antiviral Activity

Research has shown that piperazine derivatives possess antiviral properties, particularly against HIV-1. A series of 1,4-disubstituted piperazine derivatives were synthesized and evaluated for their activity against HIV-1 Bal (R5) infection. One compound demonstrated significant potency comparable to existing antiviral drugs while exhibiting superior solubility and oral bioavailability .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored in the context of Alzheimer's disease. Compounds incorporating piperidine structures have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative diseases .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against tumor cells | |

| Antiviral | Inhibition of HIV-1 replication | |

| Neuroprotective | AChE and BuChE inhibition |

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of piperazine derivatives in cancer therapy, researchers synthesized a novel compound based on the structure of this compound. This compound was tested on FaDu hypopharyngeal tumor cells and showed a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent .

Case Study 2: HIV Inhibition

A derivative similar to this compound was tested for its ability to inhibit HIV-1 in vitro. The results showed that this compound had an IC value comparable to that of the standard drug TAK-220 hydrochloride but with enhanced solubility and bioavailability, suggesting it could be a promising candidate for further development as an anti-HIV therapy .

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidine-4-carbonyl)piperazine dihydrochloride?

Synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with piperazine under amide-forming conditions. A common method uses carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF, followed by dihydrochloride salt formation via HCl gas or aqueous HCl . Purification may require recrystallization from ethanol/water mixtures or column chromatography.

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of:

- HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials).

- NMR (¹H, ¹³C, DEPT): Verify amide bond formation and absence of stereochemical byproducts. Piperazine and piperidine protons appear as distinct multiplets in δ 1.5–3.5 ppm .

- Elemental analysis : Ensure stoichiometric Cl⁻ content (theoretical ~21.4% for dihydrochloride).

Q. What stability considerations are critical during storage?

The compound is hygroscopic and prone to decomposition under high humidity or acidic/basic conditions. Store in airtight containers at –20°C with desiccants. Monitor stability via periodic TLC or NMR to detect hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or impurities. Mitigation strategies:

- Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Counter-screening : Use orthogonal assays (e.g., SPR vs. cell-based) to confirm target engagement .

- Batch analysis : Compare activity across syntheses to rule out batch-specific impurities .

Q. What experimental designs optimize receptor binding studies for this piperazine-piperidine hybrid?

- Radioligand displacement assays : Use [³H]-labeled analogs to measure Ki values (e.g., for σ or 5-HT receptors). Include controls for non-specific binding (e.g., excess cold ligand).

- Molecular dynamics simulations : Model interactions with receptors like dopamine D3 or histamine H4 to guide mutagenesis studies .

Q. How does the compound’s stability vary under physiological conditions, and how can this be modeled?

Conduct accelerated stability studies in buffers mimicking blood (pH 7.4) and lysosomes (pH 5.0). Monitor degradation via LC-MS and quantify half-life. For in vitro models, use hepatocyte microsomes to predict metabolic pathways (e.g., CYP450-mediated oxidation) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Flow chemistry : Minimize side reactions (e.g., piperazine dimerization) by controlling residence time and temperature.

- Crystallization optimization : Use anti-solvent addition (e.g., diethyl ether) to enhance salt precipitation yield .

Q. How can researchers differentiate off-target effects in cellular assays?

- CRISPR knockouts : Eliminate suspected off-target receptors (e.g., adrenergic α2) to isolate compound-specific effects.

- Proteome profiling : Use affinity pulldowns with biotinylated analogs followed by mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.